molecular formula C₂₀H₁₅N₃O₁₀S₃ B051378 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]- CAS No. 65237-05-0

2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-

Cat. No.: B051378
CAS No.: 65237-05-0
M. Wt: 553.5 g/mol
InChI Key: AWWNMIDVRILOPQ-UHFFFAOYSA-N
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Description

2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-: is a complex organic compound known for its vibrant color and various applications in scientific research and industry. This compound is part of the azo dye family, which are characterized by their nitrogen-nitrogen double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

  • Diazotization: : Typically involves nitrous acid (HNO2) and hydrochloric acid (HCl) at low temperatures.

  • Azo Coupling: : Commonly uses phenols or amines as coupling partners, with alkaline conditions to facilitate the reaction.

  • Oxidation: : Can be achieved using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as sodium dithionite (Na2S2O4) are used.

Major Products Formed

  • Azo Dyes: : The primary products are various azo dyes with different shades depending on the coupling partners used.

  • Oxidized or Reduced Derivatives: : These can include different functionalized naphthalene derivatives.

Scientific Research Applications

This compound is widely used in scientific research due to its unique properties. It serves as a chromogenic agent in biochemical assays, where it helps in visualizing and quantifying specific biomolecules. It is also used in synthetic organic chemistry as a building block for more complex molecules. In the field of medicine

Mechanism of Action

The compound exerts its effects primarily through azo coupling reactions , where it forms stable azo bonds with other aromatic compounds. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with biomolecules to produce a detectable color change or to facilitate the formation of new chemical entities.

Comparison with Similar Compounds

This compound is unique due to its specific structure and the presence of both amino and hydroxyl groups on the naphthalene ring. Similar compounds include other azo dyes like C.I. Acid Red 33 and C.I. Acid Orange 7 , which also undergo azo coupling reactions but have different substituents and resulting colors.

List of Similar Compounds

  • C.I. Acid Red 33

  • C.I. Acid Orange 7

  • C.I. Direct Blue 15

  • C.I. Mordant Red 3

Properties

IUPAC Name

5-amino-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O10S3/c21-14-9-12(34(25,26)27)7-11-8-16(35(28,29)30)18(19(24)17(11)14)23-22-15-6-5-10-3-1-2-4-13(10)20(15)36(31,32)33/h1-9,24H,21H2,(H,25,26,27)(H,28,29,30)(H,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWNMIDVRILOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0070287
Record name 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-
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Molecular Weight

553.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65237-05-0
Record name 5-Amino-4-hydroxy-3-[2-(1-sulfo-2-naphthalenyl)diazenyl]-2,7-naphthalenedisulfonic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-(2-(1-sulfo-2-naphthalenyl)diazenyl)-
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Record name 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[2-(1-sulfo-2-naphthalenyl)diazenyl]-
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Record name 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-4-hydroxy-3-[(1-sulpho-2-naphthyl)azo]naphthalene-2,7-disulphonic acid
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